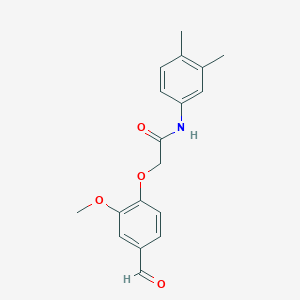

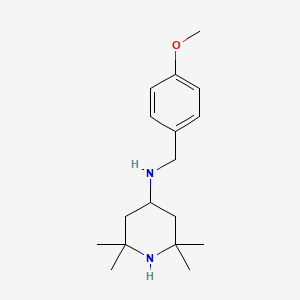

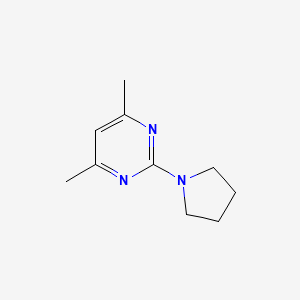

![molecular formula C10H15NO3 B1298813 Ácido 5-[(Dietilamino)metil]-2-furóico CAS No. 436099-79-5](/img/structure/B1298813.png)

Ácido 5-[(Dietilamino)metil]-2-furóico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-[(Diethylamino)methyl]-2-furoic acid is a compound that belongs to the class of organic compounds known as furoic acids. These acids are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, attached to a carboxylic acid group. The specific structure of 5-[(Diethylamino)methyl]-2-furoic acid includes a diethylamino group attached to the furan ring, which may influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of substituted 2-furoic acids can be achieved through various methods. One approach is the reduction of 5-substituted-2-furoic acids under controlled conditions, followed by esterification. For instance, 5-alkyl- and 5-aryl-2-furoic acids can be reduced using Birch reduction and then esterified with acidic methanol to yield methyl esters as mixtures of cis- and trans-diastereoisomers . Although the specific synthesis of 5-[(Diethylamino)methyl]-2-furoic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of 5-[(Diethylamino)methyl]-2-furoic acid would include a furan ring with a carboxylic acid group at the 2-position and a diethylaminomethyl group at the 5-position. The presence of these substituents can influence the molecule's spectroscopic properties, such as NMR and IR spectra. For example, large long-range coupling constants between protons at C2 and C5 have been observed in the NMR spectra of cis- and trans-diastereoisomers of similar compounds . Additionally, the IR spectrum may show two high absorption maxima due to the ester carbonyl group .

Chemical Reactions Analysis

The reactivity of 5-substituted-2-furoic acids can vary depending on the nature of the substituent. For example, 5-aryl substituents can lead to reductive cleavage at C5, resulting in different esters . In the case of 5-[(Diethylamino)methyl]-2-furoic acid, the diethylamino group could potentially participate in reactions typical of amines, such as the formation of amides or Schiff bases. However, specific reactions involving this compound are not discussed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-[(Diethylamino)methyl]-2-furoic acid would be influenced by its functional groups. The diethylamino group could impart basicity to the molecule, affecting its solubility and reactivity. The carboxylic acid group would contribute to the compound's acidity and potential for hydrogen bonding. While the provided papers do not discuss the properties of this specific compound, they do mention that similar compounds exhibit interesting spectroscopic properties and may have applications as hypolipidemic agents or glycosidase inhibitors .

Aplicaciones Científicas De Investigación

Propiedades químicas e identificación

“Ácido 5-[(Dietilamino)metil]-2-furóico” es un compuesto químico con el Número CAS: 459795-81-4. Tiene un peso molecular de 197,23 y su fórmula lineal es C10 H15 N O3 . Este compuesto normalmente se almacena a temperatura ambiente y está disponible en forma sólida .

Caracterización espectral y estudio topológico

Este compuesto se ha estudiado utilizando técnicas de espectroscopia ultravioleta-visible (UV-Vis) y espectroscopia de infrarrojo por transformada de Fourier (FT-IR) . Estas técnicas permiten a los investigadores comprender la estructura y las propiedades del compuesto. Se realizó un análisis de la superficie de Hirshfeld para analizar la contribución de los contactos intermoleculares en la estructura cristalina del ligando de base de Schiff estudiado .

Propiedades electrónicas y ópticas no lineales

Las bases de Schiff, que incluyen este compuesto, son conocidas por sus buenas propiedades electrónicas y ópticas no lineales. Esto se debe a los electrones π y no enlazantes deslocalizados que se mueven a lo largo de la molécula . Si los grupos dador y aceptor aumentan, las propiedades ópticas no lineales (la polarizabilidad y la hiperpolarizabilidad de primer orden) de una molécula aumentan .

Uso en dispositivos electrónicos moleculares

Las formas tautómeras de la base de Schiff se pueden utilizar como sensores de aniones y en el diseño de diferentes dispositivos electrónicos moleculares como interruptores ópticos y dispositivos de memoria óptica .

Actividades biológicas

Las bases de Schiff, incluido este compuesto, han demostrado poseer diversas actividades biológicas como agentes antifúngicos, antibacterianos, antiproliferativos, anticoagulantes, antiinflamatorios y antivirales .

Propiedades

IUPAC Name |

5-(diethylaminomethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-3-11(4-2)7-8-5-6-9(14-8)10(12)13/h5-6H,3-4,7H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYTXWLGZOQUNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=C(O1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355572 |

Source

|

| Record name | 5-[(diethylamino)methyl]-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436099-79-5 |

Source

|

| Record name | 5-[(diethylamino)methyl]-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 436099-79-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

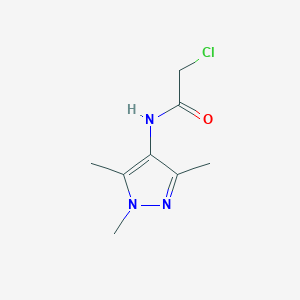

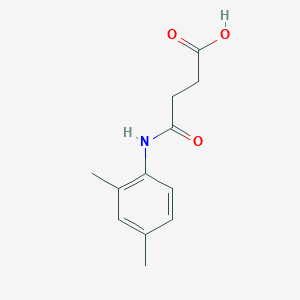

![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)

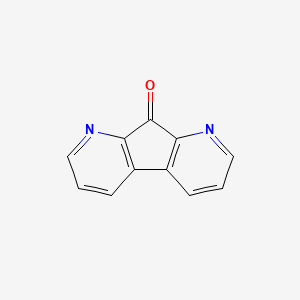

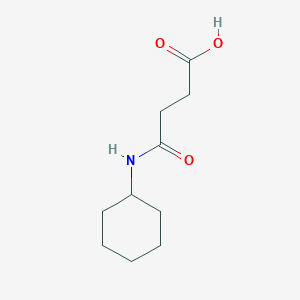

![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)

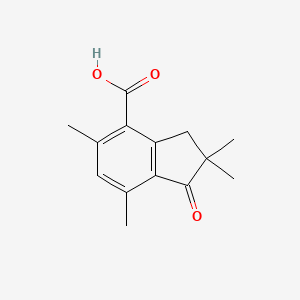

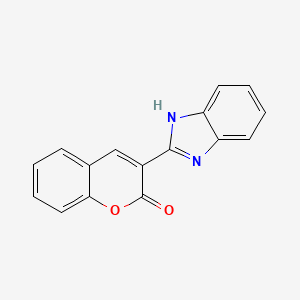

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1298765.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)